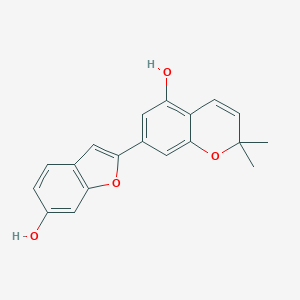
Moracin D
Descripción general
Descripción
Synthesis Analysis
The synthesis of Moracin D has been studied in the context of its derivatives. A short approach involving the three-step synthesis of moracin C and a divergent method to obtain various analogs from one starting material has been reported .Molecular Structure Analysis
Moracin D is based on a benzofuran heterocycle . The hydroxyl group mostly presents at C3, C5, and C60 positions .Chemical Reactions Analysis
The radical scavenging of a typical moracin (moracin M, MM) against HO˙ and HOO˙ radicals was evaluated by thermodynamic and kinetic calculations in the gas phase as well as in water and pentyl ethanoate solvents .Aplicaciones Científicas De Investigación
Antifungal Activity
Moracin D has been identified as an antifungal compound isolated from fungus-infected tissues of mulberry shoots. Its structure and antifungal properties have been determined through spectral and chemical evidence .
Radical Scavenging Activity
Studies have evaluated the radical scavenging activity of Moracin D against various radicals, highlighting its potential as an antioxidant in different solvents .
Anti-inflammatory Properties
Moracin D is known to possess anti-inflammatory activities, which could be beneficial in treating inflammatory diseases .
Anticancer Potential
Research has indicated that Moracin D can induce apoptosis in cancer cells, such as prostate and breast cancer cells, suggesting its potential use in cancer therapy .
Activation of PPAR gamma/PKC delta
Moracin D has been shown to activate PPAR gamma/PKC delta pathways, which are involved in the regulation of apoptosis in prostate cancer cells .
Inhibition of PKC alpha
Additionally, Moracin D inhibits PKC alpha, a protein kinase involved in various cellular processes, including cell proliferation and survival .
Mecanismo De Acción
Propiedades
IUPAC Name |
7-(6-hydroxy-1-benzofuran-2-yl)-2,2-dimethylchromen-5-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O4/c1-19(2)6-5-14-15(21)7-12(9-18(14)23-19)16-8-11-3-4-13(20)10-17(11)22-16/h3-10,20-21H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHAAQDMHLLQJRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CC2=C(C=C(C=C2O1)C3=CC4=C(O3)C=C(C=C4)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301178570 | |
| Record name | 7-(6-Hydroxy-2-benzofuranyl)-2,2-dimethyl-2H-1-benzopyran-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301178570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Moracin D | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033312 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Moracin D | |
CAS RN |
69120-07-6 | |
| Record name | 7-(6-Hydroxy-2-benzofuranyl)-2,2-dimethyl-2H-1-benzopyran-5-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=69120-07-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-(6-Hydroxy-2-benzofuranyl)-2,2-dimethyl-2H-1-benzopyran-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301178570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-(6-hydroxy-1-benzofuran-2-yl)-2,2-dimethyl-2H-chromen-5-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Moracin D | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033312 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
130 - 131 °C | |
| Record name | Moracin D | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033312 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What types of cancer cells have been shown to be susceptible to Moracin D treatment in preclinical studies?
A1: Preclinical studies have demonstrated that Moracin D exhibits promising anti-tumor activity against various cancer cell lines, including prostate cancer (PC3 and DU145) [, ], breast cancer (MDA-MB-231 and MCF-7) [], and pancreatic cancer cells [].
Q2: What are the primary molecular targets of Moracin D, and how does it interact with them?
A2: Moracin D displays a multifaceted mechanism of action, interacting with multiple signaling pathways involved in cell survival, proliferation, and apoptosis. One key target is peroxisome proliferator-activated receptor gamma (PPAR-γ). Moracin D activates PPAR-γ, leading to the activation of protein kinase C delta (PKC-δ) and inhibition of protein kinase C alpha (PKC-α) []. This modulation of PKC isoforms contributes to the induction of apoptosis.
Q3: How does Moracin D induce apoptosis in cancer cells?
A3: Moracin D triggers apoptosis in cancer cells through a series of events:
- Activation of Caspases: Moracin D increases the expression of cleaved poly (ADP-ribose) polymerase (PARP) and activates caspase-3, both crucial executioners of apoptosis [, ].
- Modulation of Bcl-2 Family Proteins: It downregulates anti-apoptotic proteins like B-cell lymphoma 2 (Bcl-2) and X-linked inhibitor of apoptosis protein (XIAP), shifting the balance towards cell death [, ].
- Inhibition of Survival Pathways: By suppressing the Wnt/β-catenin pathway and modulating PKC activity, Moracin D inhibits pro-survival signals within cancer cells [, ].
Q4: Has Moracin D shown any inhibitory effects on specific enzymes involved in inflammation?
A4: Yes, Moracin D exhibits potent inhibitory activity against human lipoxygenases (LOXs) []. Specifically, it has demonstrated significant inhibition of 12-LOX, an enzyme involved in the production of leukotrienes, key mediators of inflammation [].
Q5: What are the potential therapeutic applications of Moracin D based on its observed pharmacological activities?
A5: Moracin D's diverse pharmacological activities suggest potential therapeutic applications in several areas:
- Cancer: Its ability to induce apoptosis and inhibit proliferation in various cancer cell lines highlights its promise as an anti-cancer agent [, , ].
- Inflammation: The potent inhibition of LOXs suggests potential for treating inflammatory diseases like arthritis [, ].
- Gout/Hyperuricemia: Moracin C exhibited substantial xanthine oxidase (XOD) inhibitory activity in vitro and in vivo, suggesting its potential for treating gout and hyperuricemia [].
Q6: What is known about the structure-activity relationship (SAR) of Moracin D and its analogs?
A6: While detailed SAR studies on Moracin D are limited, research suggests that the presence of the 2-arylbenzo[b]furan scaffold is crucial for its LOX inhibitory activity []. Further investigations are needed to fully elucidate the impact of specific structural modifications on its activity, potency, and selectivity against different targets.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



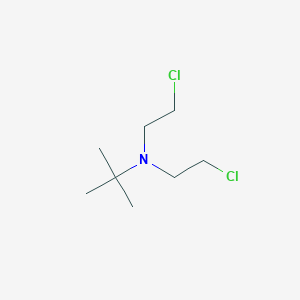
![7,10-Dichloro-2-methoxybenzo[b]-1,5-naphthyridine](/img/structure/B154699.png)

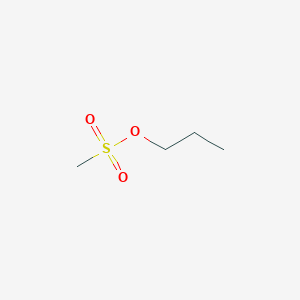

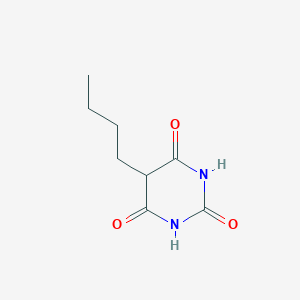
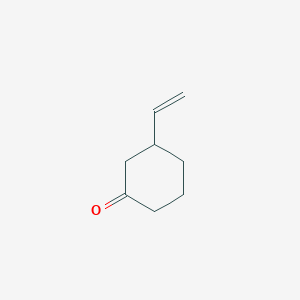

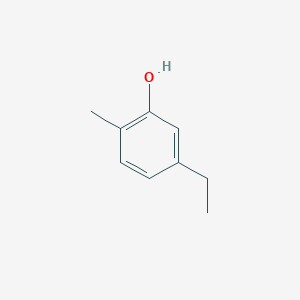

![Benzo[B]thiophene-2-boronic acid](/img/structure/B154711.png)
![N-[(E)-pyridin-3-ylmethylideneamino]acetamide](/img/structure/B154712.png)

![2-(3-Nitrophenyl)imidazo[1,2-a]pyrimidine](/img/structure/B154718.png)